molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7

2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Numéro de catalogue B2887140
Numéro CAS: 942008-93-7
Poids moléculaire: 482.53
Clé InChI: JCFKCLQRDKYIKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound seems to be related to a class of benzimidazole derivatives . These compounds have a 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . They are evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base . The resultant compound is then hydrolyzed and decarboxylated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, decarboxylation, and oxidation .

Applications De Recherche Scientifique

Theoretical Investigations and Antimalarial Activity

  • Antimalarial Sulfonamides for COVID-19 : A study explored the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, investigating their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds exhibited significant antimalarial activity, with some showing excellent selectivity and lack of cytotoxicity at effective concentrations. Theoretical calculations suggested enhanced electron transfer capabilities, potentially underlying their biological activity (Fahim & Ismael, 2021).

Antimicrobial Activity and Quantum Calculations

  • Novel Sulphonamide Derivatives and Antimicrobial Activity : Another research focused on the synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their transformation into compounds with various antimicrobial activities. Computational and experimental correlations were established, highlighting the potential of these derivatives as antimicrobials (Fahim & Ismael, 2019).

Synthesis and Antimicrobial Evaluation

  • Heterocyclic Compounds with Sulfonamide Moiety : Research aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The study yielded compounds with promising antibacterial and antifungal activities, demonstrating the versatility of the sulfonamide group in medicinal chemistry (Darwish et al., 2014).

Synthesis and Microbial Studies

  • Pyridine Derivatives and Antibacterial Activities : This investigation synthesized 2-amino substituted benzothiazole derivatives and evaluated their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Structure-Activity Relationships in Inhibitor Development

  • PI3K/mTOR Dual Inhibitors : The structural modification of compounds to improve metabolic stability for inhibiting PI3Kα and mTOR was explored. The study found alternatives to the benzothiazole ring, leading to compounds with similar potency but improved metabolic profiles, which is crucial for developing effective cancer therapies (Stec et al., 2011).

Safety and Hazards

The safety and hazards of these compounds are evaluated by their ulcerogenic liability . For example, compound 11b was found to be the safest one with an Ulcer Index (UI) of 0.83 .

Orientations Futures

The future directions for these compounds could involve further in vitro and in vivo evaluations for their anti-inflammatory activity and ulcerogenic liability . More research could also be done to improve their selectivity towards the COX-2 isozyme .

Propriétés

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKCLQRDKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.